1,2,3-Trichloro-5-(trifluoromethyl)benzene
Overview
Description
The compound 1,2,3-Trichloro-5-(trifluoromethyl)benzene is a chlorinated and fluorinated benzene derivative. While the provided papers do not directly discuss this compound, they do provide insights into the chemistry of related trisubstituted benzene derivatives, which can be useful in understanding the behavior and properties of 1,2,3-Trichloro-5-(trifluoromethyl)benzene.
Synthesis Analysis
The synthesis of trisubstituted benzene derivatives is often achieved through halogenated intermediates, as seen in the synthesis of multiferrocenyl-functionalized cyclic systems using a trichloroiodo benzene starting compound . Similarly, the synthesis of 1,2,3-Trichloro-5-(trifluoromethyl)benzene could involve halogenated intermediates and cross-coupling reactions, such as Sonogashira or Negishi couplings, which are commonly used in the synthesis of poly-substituted benzene derivatives .
Molecular Structure Analysis
The molecular structure of trisubstituted benzene derivatives can be influenced by the substituents' electronic effects. For instance, the structure of 1,3,5-tris(trifluoromethyl)benzene deviates from a regular hexagon due to the σ-electronegative effect of the CF3 groups . This suggests that the trifluoromethyl group in 1,2,3-Trichloro-5-(trifluoromethyl)benzene would also influence its molecular geometry, potentially leading to deviations from planarity.
Chemical Reactions Analysis
The reactivity of trisubstituted benzene derivatives can vary significantly depending on the substituents. For example, the presence of trifluoromethyl groups can facilitate selective lithiation and subsequent electrophilic substitution, as seen in the case of 1,2,4-tris(trifluoromethyl)benzene . This indicates that the trifluoromethyl group in 1,2,3-Trichloro-5-(trifluoromethyl)benzene could also affect its reactivity towards nucleophilic and electrophilic agents.
Physical and Chemical Properties Analysis
The physical and chemical properties of trisubstituted benzene derivatives are influenced by their molecular structure. For example, the electrochemical properties of ferrocenyl-substituted benzenes show that the oxidation states are affected by the presence of electronegative atoms . Similarly, the presence of trifluoromethyl groups in 1,2,3-Trichloro-5-(trifluoromethyl)benzene would likely influence its redox behavior. Additionally, the crystal structures of polymorphs of trisubstituted benzene derivatives can exhibit different network architectures and intermolecular interactions, which could be relevant for the solid-state properties of 1,2,3-Trichloro-5-(trifluoromethyl)benzene .
Scientific Research Applications
Synthesis Methods
Regioselective Synthesis of Triazoles : The synthesis of 1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-alkyl-1H-[1,2,3]-triazoles is achieved through a room temperature 1,3-dipolar cycloaddition process involving (2-azido-1,3-dichloro-5-trifluoromethyl)benzene and terminal alkynes. This process is catalyzed by Cu (I) salts and is noted for its high regioselectivity and efficiency (Hu et al., 2008).
Trifluoromethylation of Arenes and Heteroarenes : Methyltrioxorhenium acts as a catalyst for the electrophilic trifluoromethylation of various aromatic and heteroaromatic compounds using hypervalent iodine reagents. This reaction is typically carried out in chloroform solvent at 70 °C and demonstrates the potential for creating various fluorinated aromatic compounds (Mejía & Togni, 2012).
Structural and Molecular Studies
Molecular Structure and Conformation Analysis : Studies on 1,3,5-tris(trifluoromethyl)benzene using gas-phase electron diffraction and quantum chemical calculations have revealed insights into the molecular structure and conformation of this compound. The research highlights the influence of σ-electronegative effects of CF3 groups on the geometry of the carbon ring and the trifluoromethyl groups (Kolesnikova et al., 2014).
Spectroscopic Characterization : Investigations into the structural properties of derivatives of 1,3,5-tris(trifluoromethyl)benzene, such as 2,4,6-tris(trifluoromethyl)phenyllithium, have been carried out using spectroscopic methods, including NMR. These studies help in understanding the electronic properties and reactivity of these compounds (Stalke & Whitmire, 1990).
Applications in Supramolecular Chemistry
Formation of Surface Covalent Organic Frameworks : The reaction between 1,3,5-tris(4-hydroxyphenyl)benzene and benzene-1,3,5-tricarbonyl trichloride has been used to form a novel covalent organic framework (COF) on an Au(111) surface. This COF exhibits a honeycomb-like structure with hexagonal cavities, demonstrating its potential in nanotechnology and materials science (Marele et al., 2012).
Use in Molecular Encapsulation : Studies on 1,3,5-tris(2-benzyl-o-carboran-1-yl)benzene have shown its ability to exhibit solvent-dependent conformation and its potential in molecular encapsulation, particularly in capturing acetone molecules. This research highlights the versatility of 1,3,5-substituted benzene derivatives in supramolecular chemistry (Songkram et al., 2010).
Advanced Catalytic Methods
- Metal-Free Borylation of Arenes : A 5-chlorinated 1,3,2,5-diazadiborinine derivative has been developed to selectively activate C‒H and C‒F bonds in benzene and partially fluorinated arenes. This catalyst-free method allows for the borylation of these compounds, opening new pathways in organometallic chemistry (Su et al., 2019).
Safety And Hazards
properties
IUPAC Name |
1,2,3-trichloro-5-(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl3F3/c8-4-1-3(7(11,12)13)2-5(9)6(4)10/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBKFIAIRSQOXJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Cl)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl3F3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00198633 | |
Record name | 1,2,3-Trichloro-5-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00198633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3-Trichloro-5-(trifluoromethyl)benzene | |
CAS RN |
50594-82-6 | |
Record name | 3,4,5-Trichlorobenzotrifluoride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50594-82-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,3-Trichloro-5-(trifluoromethyl)benzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050594826 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,3-Trichloro-5-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00198633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3-trichloro-5-(trifluoromethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.470 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Model | Template_relevance |
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Feasible Synthetic Routes
Citations
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